2-(4-Tert-butylphenoxy)ethanamine
Overview
Description
“2-(4-Tert-butylphenoxy)ethanamine” is a chemical compound with the empirical formula C12H19NO . It has a molecular weight of 193.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “2-(4-Tert-butylphenoxy)ethanamine” is CC(C)(C)c1ccc(OCCN)cc1
. The InChI is 1S/C12H19NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3
.
Physical And Chemical Properties Analysis
“2-(4-Tert-butylphenoxy)ethanamine” is a solid . The molecular formula is C12H19NO, and the molecular weight is 193.29 .
Scientific Research Applications
Antioxidant Properties
2-(4-Tert-butylphenoxy)ethanamine and its derivatives demonstrate significant antioxidant properties. Studies have shown that these compounds, including butylatedhydroxytoluene (BHT) and its derivatives, exhibit strong antioxidant effects, surpassing even some established antioxidants in effectiveness (Duan et al., 1998).
Green Synthesis and Antimicrobial Activities
Research involving Schiff bases synthesized from 2-(4-Tert-butylphenoxy)ethanamine revealed their potential as antimicrobial agents. These compounds, prepared via environmentally friendly methods, have shown inhibitory activities against bacterial growth, suggesting their applicability in combating infections and possibly as COVID-19 inhibitors (S. G et al., 2023).
Catalytic Activity in Alcohol Oxidation
Copper(II) complexes involving Schiff-base ligands of 2-(4-Tert-butylphenoxy)ethanamine have been synthesized and characterized for their catalytic activity. These complexes demonstrate significant effectiveness in catalyzing alcohol oxidation reactions, indicating their potential in various industrial processes (Bhattacharjee et al., 2017).
Intermediate in Pharmaceutical Synthesis
This compound acts as a key intermediate in the synthesis of pharmaceuticals, such as Silodosin, which is used in the treatment of benign prostatic hyperplasia. Innovative synthetic routes have been developed to produce this intermediate more efficiently (Luo et al., 2008).
Studies on Radical Dimerization and Degradation
Research on the oxidation and dimerization of compounds related to 2-(4-Tert-butylphenoxy)ethanamine has provided insights into their chemical behavior. These studies are crucial in understanding the stability and reactivity of such compounds in various environments (Abakumov et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-(4-tert-butylphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMADTOCMHRNTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butyl)phenoxy)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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